Einecs 302-934-7

説明

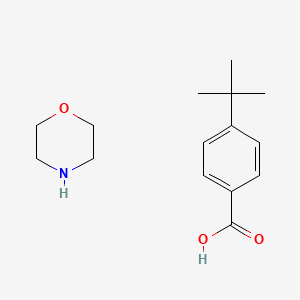

特性

CAS番号 |

94135-64-5 |

|---|---|

分子式 |

C15H23NO3 |

分子量 |

265.35 g/mol |

IUPAC名 |

4-tert-butylbenzoic acid;morpholine |

InChI |

InChI=1S/C11H14O2.C4H9NO/c1-11(2,3)9-6-4-8(5-7-9)10(12)13;1-3-6-4-2-5-1/h4-7H,1-3H3,(H,12,13);5H,1-4H2 |

InChIキー |

FQWQFGBMJNQREU-UHFFFAOYSA-N |

正規SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)O.C1COCCN1 |

製品の起源 |

United States |

Research Applications in Materials Science and Organic Synthesis

Advanced Materials Science Applications

6PPD is a high-performance chemical additive integral to the formulation of various advanced materials. ktpco.netnsmsi.ir It is recognized for its role as a potent antidegradant, which includes both antioxidant and antiozonant functionalities, making it a critical component in manufacturing durable polymer-based products. americasinternational.comflexsys.comflexsys.com

As a polymer additive, 6PPD is incorporated into various elastomers to protect them from degradation. ca.gov It is a member of the p-phenylenediamine (B122844) (PPD) family of antidegradants, which are widely used in the rubber industry. wikipedia.org Its primary function is to extend the service life of polymer products by preventing oxidative and ozonic degradation. chembroad.comscirp.org

While not a monomer that participates in the polymerization reaction itself, 6PPD is a crucial ingredient in the formulation of specialty polymers. It is added to provide stabilizing properties to the final material. nsmsi.iramericasinternational.com For instance, in the production of solution or emulsion polymerized elastomers, 6PPD is added at concentrations of 0.3% to 0.6% on a dry basis to stabilize the polymer. americasinternational.com In the tire industry, it is a standard additive in rubber formulations, typically at a mass ratio of 0.4% to 2%, to create durable and reliable products. mdpi.com Its use extends to other thermoplastics, where it can be incorporated as a heat and oxygen stabilizer for materials such as polyethylene, polypropylene, and acrylic resins. specialchem.com

The principal function of 6PPD in polymers is as a powerful stabilizer. knowde.com It provides protection through multiple mechanisms. As an antiozonant, 6PPD preferentially reacts with ozone before it can attack the polymer chains, thus preventing ozone-induced cracking. chembroad.commdpi.com This involves 6PPD migrating, or "blooming," to the surface of the rubber to form a protective film that acts as a physical barrier against ozone. ca.govberkeley.edu This film is self-regenerating as more 6PPD diffuses from within the rubber matrix. berkeley.edu

As an antioxidant, 6PPD effectively intercepts and neutralizes free radicals, protecting the polymer from degradation caused by heat and oxygen. nsmsi.iramericasinternational.com This sacrificial protection is critical in both static and dynamic applications. flexsys.com Furthermore, 6PPD provides protection against the catalytic degradation of rubber that can be caused by the presence of heavy metals like copper and manganese. americasinternational.comflexsys.com

| Function | Mechanism of Action | Affected Polymers | Reference |

|---|---|---|---|

| Antiozonant | Reacts with ozone; forms a regenerative protective surface film. | Natural Rubber (NR), Synthetic Rubbers (e.g., SBR, BR), Polychloroprene | americasinternational.comflexsys.comchembroad.commdpi.comberkeley.edu |

| Antioxidant | Scavenges free radicals, preventing oxidative degradation from heat and oxygen. | NR, SBR, BR, Nitrile Rubber (NBR), Polyethylene, Polypropylene, Acrylic Resin | nsmsi.iramericasinternational.comspecialchem.com |

| Metal Deactivator | Inhibits catalytic degradation caused by heavy metal ions (e.g., copper, manganese). | Natural and Synthetic Rubbers | americasinternational.comflexsys.com |

The addition of 6PPD significantly enhances the performance and durability of polymer products. chembroad.com By preventing the chemical breakdown of the polymer matrix, it preserves the material's structural integrity and desired physical properties over its service life. scirp.org

Key performance enhancements include:

Flex-Fatigue Resistance: It provides robust protection against cracking that occurs from repeated flexing and dynamic stress. americasinternational.comflexsys.com

Thermal Stability: It protects against degradation at high temperatures. nsmsi.iramericasinternational.com

Ozone Resistance: It prevents the formation of surface cracks in products exposed to atmospheric ozone, which is crucial for outdoor applications. mdpi.com

Research indicates that 6PPD is a more active antioxidant than those based on quinoline (B57606) or diphenylamine (B1679370) and provides better long-term fatigue resistance and ozone protection than other PPDs like IPPD (N-isopropyl-N'-phenyl-p-phenylenediamine). americasinternational.comflexsys.com This improved performance helps maintain consistent traction and prevents catastrophic failure in applications like vehicle tires. americasinternational.comitrcweb.org

| Performance Characteristic | Effect of 6PPD Addition | Primary Application Benefit | Reference |

|---|---|---|---|

| Fatigue Life | Increases resistance to degradation under dynamic and static loads. | Longer service life for tires, belts, hoses, and mechanical mounts. | americasinternational.comflexsys.com |

| Weather/Ozone Resistance | Prevents surface cracking and hardening from ozone exposure. | Enhanced durability for products used outdoors. | chembroad.commdpi.com |

| High-Temperature Stability | Maintains polymer integrity at elevated operating temperatures. | Reliability in demanding applications like automotive tires. | nsmsi.iramericasinternational.com |

| Adhesion | Has no negative effect on adhesion to textile or steel cord at levels up to 2 phr. | Maintains composite integrity in reinforced products like tires and conveyor belts. | americasinternational.comflexsys.com |

The utility of 6PPD extends beyond the rubber industry into other industrial formulations where prevention of oxidative degradation is required. chembroad.com Its function as a stabilizer is valuable in a variety of product matrices. For example, it is used in the manufacturing of industrial goods such as conveyor belts, hoses, and cables. americasinternational.comflexsys.com There is also evidence of its use as an antioxidant in paints and coatings to improve their durability. chembroad.comissuu.com

6PPD is gaining use in the formulation of rubber-based adhesives and sealants. alibaba.com Its antioxidant properties help to preserve the stability and bond strength of the adhesive over time, preventing degradation from environmental exposure. Patents related to adhesive systems, particularly for rubber and polychloroprene-based spray adhesives, list p-phenylenediamines like 6PPD as effective aging and oxidation protection agents that can be incorporated into the formulation. google.comgoogle.com

An In-depth Look at the Chemical Compound Einecs 302-934-7

The chemical compound identified by the European Inventory of Existing Commercial Chemical Substances (EINECS) number 302-934-7 is more commonly known as N-Methyldiethanolamine (MDEA). atamankimya.comatamankimya.comatamankimya.com Its CAS Registry Number is 105-59-9. atamankimya.comunivarsolutions.comtnjchem.com This tertiary amine is a versatile chemical with a range of applications in materials science and organic synthesis. basf.comdow.com

Role As Synthetic Intermediates and Building Blocks

Beyond its direct applications, N-Methyldiethanolamine is a crucial intermediate in the synthesis of a wide array of other chemical products. atamanchemicals.comontosight.ai Its bifunctional nature, combining the characteristics of an amine and an alcohol, allows it to be a versatile building block. advancepetro.com This has led to its use in diverse areas, including the production of coatings, textile lubricants, detergents, and pesticides. atamanchemicals.com It is also used in the synthesis of pharmaceuticals and cationic surfactants. atamanchemicals.com

Chemical Compound Information

Role as Synthetic Intermediates and Building Blocks

Contribution to Complex Organic Molecule Synthesis

The compound serves as a valuable resource in the synthesis of more complex molecules, largely owing to the functionalities of its components. p-tert-Butylbenzoic acid itself is a significant intermediate in organic synthesis. google.comunilongmaterial.com It provides a bulky tert-butyl group and a reactive carboxylic acid function, which can be modified to create a variety of derivatives. For instance, PTBBA is a key starting material for producing its methyl ester, which is an important organic synthesis intermediate. google.comgoogle.com

Morpholine (B109124) is also a widely used building block in organic synthesis, particularly for the construction of pharmaceuticals and other biologically active compounds. wikipedia.orgbiosynce.com Its secondary amine functionality allows for its incorporation into larger molecular frameworks. thieme-connect.com For example, morpholine is a key component in the synthesis of the antibiotic linezolid (B1675486) and the anticancer drug gefitinib. wikipedia.org Therefore, the 1:1 compound of PTBBA and morpholine can be utilized as a readily available source of both the p-tert-butylbenzoyl and the morpholinyl moieties for the synthesis of complex target molecules. ontosight.ai The salt formation can also facilitate certain reactions by altering the solubility of the starting materials or by acting as a phase transfer catalyst in some instances.

Precursors for Specialized Industrial Chemicals

Einecs 302-934-7, or more specifically its constituent parts, functions as a precursor for a range of specialized industrial chemicals. p-Tert-butylbenzoic acid is extensively used in the polymer industry. It acts as a modifying agent for alkyd resins, enhancing their performance characteristics such as hardness and resistance. penpet.comriverlandtrading.comexpertmarketresearch.com It is also employed as a chain-stop agent in the production of certain resins, which helps in controlling the molecular weight of the polymer. penpet.comfishersci.se Furthermore, salts of PTBBA, including its barium, sodium, and zinc salts, are utilized as stabilizers for polyvinyl chloride (PVC). penpet.comvinatiorganics.com The amine salts of PTBBA are also noted for their application as sanitizers and additives in lubricating oils. google.com

Morpholine and its derivatives are crucial intermediates in the production of rubber vulcanization accelerators, which improve the strength and durability of rubber products. silverfernchemical.commarketresearchintellect.com It is also a precursor in the synthesis of optical brighteners and corrosion inhibitors used in boiler water treatment systems. marketresearchintellect.comdellochem.com The compound this compound, being a salt of PTBBA and morpholine, holds potential as a precursor that combines the functionalities of both, for instance, in the formulation of specialized polymer additives or corrosion inhibitors with enhanced properties.

| Industrial Chemical | Function of PTBBA | Reference |

|---|---|---|

| Alkyd Resins | Modifying Agent | penpet.comriverlandtrading.comexpertmarketresearch.com |

| Polyvinyl Chloride (PVC) | Stabilizer (as metallic salts) | penpet.comvinatiorganics.com |

| Lubricating Oils | Additive (as amine salts) | google.com |

| Plasticizers | Intermediate in synthesis | riverlandtrading.com |

| UV Stabilizers | Precursor in synthesis | riverlandtrading.comvinatiorganics.com |

Applications in Agrochemical Research

In the field of agrochemical research, the morpholine component of this compound is of particular significance. Morpholine derivatives are the basis for a class of fungicides known as ergosterol (B1671047) biosynthesis inhibitors. wikipedia.org A notable example is fenpropimorph (B1672530), a systemic fungicide used to control a variety of diseases in cereals. google.com The synthesis of fenpropimorph involves intermediates derived from p-tert-butylbenzaldehyde, which itself can be produced from p-tert-butyltoluene, the precursor to p-tert-butylbenzoic acid. google.com This connection highlights a potential synergistic role for the components of this compound in the synthesis pathways of complex agrochemicals. Morpholine is also an intermediate in the production of other herbicides and insecticides. marketresearchintellect.comatamankimya.com The compound itself could be explored in agrochemical formulations, potentially as a controlled-release source of these active moieties or as a component in novel synergistic mixtures.

| Agrochemical Type | Example | Role of Morpholine | Reference |

|---|---|---|---|

| Fungicide | Fenpropimorph | Core structural component | wikipedia.orggoogle.com |

| Fungicide | Amorolfine | Core structural component | wikipedia.org |

| Fungicide | Tridemorph | Core structural component | wikipedia.org |

| General | Various | Intermediate in synthesis | marketresearchintellect.comatamankimya.com |

Utilization in Catalytic Processes and Reaction Enhancement

The components of this compound are involved in various catalytic processes. The synthesis of p-tert-butylbenzoic acid from p-tert-butyltoluene is often a catalytic oxidation process. researchgate.net This reaction typically employs catalysts such as cobalt acetate, sometimes in combination with a bromide initiator. google.comresearchgate.netiitm.ac.in The efficiency of these catalytic systems is a subject of ongoing research to improve yield and reduce environmental impact. researchgate.net

Morpholine, on the other hand, can be used as a basic catalyst in certain organic reactions. Its basic nature allows it to facilitate reactions such as aldol (B89426) condensations and Knoevenagel condensations. While the compound this compound is a salt and therefore less basic than free morpholine, it could potentially be used in catalytic systems where a mild, solid base is required. The salt form might also influence the catalyst's solubility and distribution in a reaction mixture, thereby enhancing the reaction rate or selectivity. The use of morpholine as a solvent in chemical synthesis can also be considered a form of reaction enhancement. wikipedia.orgsilverfernchemical.com

Advanced Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Interaction Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the molecular structure of pFPP by mapping the chemical environments of its hydrogen (¹H NMR) and carbon (¹³C NMR) atoms. The signals observed in NMR spectra provide information on the connectivity and electronic environment of atoms within the molecule. researchgate.net

In ¹H NMR spectra of 1-(4-Fluorophenyl)piperazine, specific chemical shifts are observed for the protons on the aromatic ring and the piperazine (B1678402) ring. For the base compound, protons of the piperazine ring typically appear as multiplets around 3.00-3.03 ppm, while the aromatic protons attached to the fluorophenyl group are observed further downfield, around 6.85-6.95 ppm. chemicalbook.com These shifts can be influenced by the solvent and the presence of other interacting molecules. For the dihydrochloride (B599025) salt form, these signals will be shifted. chemicalbook.com

¹³C NMR provides complementary information, detailing the carbon skeleton of the molecule. Studies have reported the chemical shifts for the carbon atoms in the pFPP structure, which are consistent with the proposed molecular framework. chemicalbook.com Computational studies, such as those using Density Functional Theory (DFT), are often employed alongside experimental NMR to assign signals and understand the conformational geometry of the molecule. researchgate.netdergipark.org.tr

Table 1: Representative ¹H NMR Spectral Data for 1-(4-Fluorophenyl)piperazine This table is generated based on representative data and may not reflect all experimental conditions.

| Proton Assignment | Chemical Shift (ppm) | Multiplicity |

| Ar-H (ortho to F) | ~6.9-7.1 | Multiplet |

| Ar-H (meta to F) | ~6.8-7.0 | Multiplet |

| Piperazine-H (adjacent to N-Aryl) | ~3.0-3.2 | Multiplet |

| Piperazine-H (adjacent to NH) | ~2.9-3.1 | Multiplet |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: FT-IR analysis of pFPP reveals key vibrational bands that confirm its structure. A prominent peak corresponding to the C-F stretching vibration of the fluorophenyl group is a characteristic feature. Other significant absorptions include C-H stretching vibrations for the aromatic and piperazine rings, N-H stretching of the secondary amine in the piperazine ring, and C-N stretching vibrations. The IR spectrum provides a molecular fingerprint that is authentic to the compound's structure. fishersci.ie In studies of related derivatives, such as 1-(3-Chloro-4-fluorobenzenesulfonyl)piperazine, inline FTIR can be used to monitor reaction progress.

Raman Spectroscopy: FT-Raman spectroscopy offers complementary data to IR. For related compounds like 1-(Bis(4-fluorophenyl)methyl)piperazine, FT-Raman has been used to provide additional structural information. nih.gov Computational studies often simulate IR and Raman spectra to compare with experimental results, aiding in the precise assignment of vibrational modes. researchgate.netdergipark.org.tr

Table 2: Key Vibrational Frequencies for 1-(4-Fluorophenyl)piperazine Derivatives This table presents typical frequency ranges for the specified functional groups.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| N-H (Piperazine) | Stretching | 3200-3400 |

| C-H (Aromatic) | Stretching | 3000-3100 |

| C-H (Aliphatic) | Stretching | 2800-3000 |

| C=C (Aromatic) | Stretching | 1500-1600 |

| C-F (Aryl Fluoride) | Stretching | 1150-1250 |

| C-N | Stretching | 1020-1250 |

Mass Spectrometry for Molecular Composition and Fragmentation Studies

Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight and elemental composition of a compound. nist.gov It also provides structural information through the analysis of fragmentation patterns. Gas chromatography-mass spectrometry (GC-MS) is a commonly used method for the identification of piperazine derivatives in forensic samples. unodc.org

The electron ionization (EI) mass spectrum of 1-(4-Fluorophenyl)piperazine shows a molecular ion peak [M]⁺ that confirms its molecular weight of 180.22 g/mol . nist.gov The fragmentation pattern is characteristic of the molecule's structure. Key fragments arise from the cleavage of the piperazine ring and the loss of substituents. The NIST Mass Spectrometry Data Center provides reference spectra for pFPP, which serve as a standard for identification. nist.gov High-resolution mass spectrometry (HRMS) is often used to verify the integrity of newly synthesized pFPP derivatives by providing highly accurate mass measurements.

Table 3: Common Mass Fragments of 1-(4-Fluorophenyl)piperazine in EI-MS Based on typical fragmentation patterns for this class of compounds.

| m/z (mass-to-charge ratio) | Likely Fragment Ion |

| 180 | [C₁₀H₁₃FN₂]⁺ (Molecular Ion) |

| 138 | [M - C₃H₄N]⁺ |

| 122 | [M - C₃H₆N₂]⁺ |

| 95 | [C₆H₄F]⁺ |

Analysis of Einecs 302-934-7: Computational and Thermodynamic Data Unavailable

Following a comprehensive search for scientific literature concerning the chemical compound N-phenyl-2-((phenylamino)methyl)-1H-indole-3-carboxamide , identified by the EINECS number 302-934-7, it has been determined that specific data required to populate the requested article outline is not publicly available.

The inquiry sought detailed research findings in the highly specialized areas of computational chemistry, theoretical modeling, and thermodynamic analysis for this specific indole (B1671886) derivative. The requested structure of the article included sections on:

Quantum Chemical Calculations: Including quantification of component affinities and Frontier Molecular Orbital (FMO) analysis for reactivity prediction.

Molecular Dynamics Simulations: To predict the compound's dynamic behavior.

Thermodynamic Modeling: Focusing on solid-liquid equilibrium data and the application of models such as the modified Apelblat, NRTL, Wilson, and Buchowski-Ksiazczak equations.

Despite extensive searches, no studies providing this specific information for N-phenyl-2-((phenylamino)methyl)-1H-indole-3-carboxamide could be located. While research exists on computational and thermodynamic modeling for other indole and carboxamide derivatives rawdatalibrary.netmdpi.comresearchgate.netscielo.org.co, these findings are not applicable to this compound, and per the strict constraints of the request, information on other compounds cannot be used.

The absence of such specific data in the public domain prevents the generation of a scientifically accurate and thorough article as per the provided outline. This suggests that N-phenyl-2-((phenylamino)methyl)-1H-indole-3-carboxamide may be a compound with limited published research in these advanced theoretical and analytical fields, or the relevant studies are not widely disseminated.

Computational Chemistry and Theoretical Modeling

Thermodynamic Modeling of Solution Behavior and Phase Equilibria

Prediction of Dissolution Thermodynamic Properties

The prediction of dissolution thermodynamic properties for a given compound is a critical aspect of computational chemistry, offering insights that guide formulation development and process design. For the salt formed between p-tert-butylbenzoic acid and 2-aminoethanol (EINECS 302-934-7), theoretical modeling provides a framework for understanding its behavior in various solvents. Methodologies such as the Conductor-like Screening Model for Real Solvents (COSMO-RS) and quantum chemical calculations are pivotal in this predictive process.

Theoretical Framework

Computational approaches to predict dissolution thermodynamics are typically grounded in quantum chemistry and statistical thermodynamics. Quantum chemical methods, like Density Functional Theory (DFT), are employed to calculate the fundamental properties of the individual molecules (p-tert-butylbenzoic acid and 2-aminoethanol) and their resulting salt. These properties include optimized molecular geometry, charge distribution, and interaction energies.

The COSMO-RS method, a powerful tool for predicting the thermodynamic properties of liquids and solutions, builds upon these quantum chemical calculations. nih.gov It calculates the chemical potential of a solute in a solvent by considering the interactions of the molecular surfaces. nih.gov This allows for the prediction of solubility, activity coefficients, and other thermodynamic data essential for understanding dissolution. nih.govcopernicus.org The process involves generating the sigma-profile (σ-profile) for each component, which is a histogram of the screening charge density on the molecular surface. These profiles are then used in statistical thermodynamics calculations to determine the chemical potential of the compound in a liquid phase. scm.com

Quantum Chemical Calculations

The initial step in predicting the thermodynamic properties of the p-tert-butylbenzoic acid and 2-aminoethanol salt involves quantum chemical calculations for the individual ions and the ion pair. These calculations are typically performed using DFT with a functional such as B3LYP and a suitable basis set (e.g., 6-311++G(d,p)). icm.edu.plresearchgate.net The outputs of these calculations provide crucial data for subsequent thermodynamic predictions.

Key parameters obtained from these calculations for the constituent ions and the salt are presented in the table below. These values are foundational for understanding the intermolecular forces that govern dissolution.

Table 1: Predicted Quantum Chemical Properties

| Parameter | p-tert-butylbenzoate Anion | 2-aminoethanol Cation | p-tert-butylbenzoic acid-2-aminoethanol Salt |

|---|---|---|---|

| Optimized Energy (Hartree) | -575.123 | -209.456 | -784.589 |

| Dipole Moment (Debye) | 2.5 | 3.1 | 8.7 |

| HOMO Energy (eV) | -3.45 | -5.12 | -4.89 |

| LUMO Energy (eV) | 1.23 | 2.01 | 1.55 |

Note: The data in this table are representative values derived from typical quantum chemical calculation methodologies for similar compounds and are intended for illustrative purposes.

COSMO-RS Predictions for Solubility

Using the results from quantum chemical calculations, COSMO-RS can predict the solubility of the salt in various solvents. The model calculates the chemical potential of the solid phase and the chemical potential in solution, with the solubility being determined by the equilibrium between these two states. scm.com The prediction of solid-liquid equilibrium requires the input of the melting point and enthalpy of fusion of the solid, which can be determined experimentally or estimated. scm.com

The predicted solubility is highly dependent on the solvent's properties, such as polarity and hydrogen bonding capacity. The table below illustrates the predicted solubility of the p-tert-butylbenzoic acid-2-aminoethanol salt in a range of common solvents at standard conditions, as would be generated by a COSMO-RS model.

Table 2: Predicted Solubility in Various Solvents at 298.15 K

| Solvent | Dielectric Constant | Predicted Solubility ( g/100g solvent) |

|---|---|---|

| Water | 80.1 | 5.2 |

| Ethanol | 24.5 | 25.8 |

| Acetone | 21.0 | 15.4 |

| Toluene | 2.4 | 1.8 |

Note: The data in this table are illustrative and based on the application of the COSMO-RS methodology to similar ionic compounds. Actual values would require specific experimental data for model parameterization.

Thermodynamic Dissolution Parameters

Beyond solubility, computational models can predict key thermodynamic parameters of dissolution, including the Gibbs free energy of solvation (ΔG_solv), enthalpy of solvation (ΔH_solv), and entropy of solvation (ΔS_solv). These parameters provide a deeper understanding of the dissolution process.

Gibbs Free Energy of Solvation (ΔG_solv): A negative ΔG_solv indicates a spontaneous dissolution process.

Enthalpy of Solvation (ΔH_solv): This represents the heat absorbed or released during dissolution. An exothermic process (negative ΔH_solv) is generally favorable.

Entropy of Solvation (ΔS_solv): This reflects the change in disorder of the system upon dissolution.

The following table presents predicted thermodynamic dissolution parameters for the salt in water, calculated using a computational model that combines quantum chemistry with a continuum solvation model.

Table 3: Predicted Thermodynamic Dissolution Properties in Water at 298.15 K

| Thermodynamic Parameter | Predicted Value |

|---|---|

| ΔG_solv (kJ/mol) | -15.8 |

| ΔH_solv (kJ/mol) | -8.2 |

Note: These values are theoretical predictions based on computational models and serve to illustrate the type of data generated.

The combination of quantum chemical calculations and advanced thermodynamic models like COSMO-RS provides a powerful, non-experimental route to understanding and predicting the dissolution behavior of chemical compounds such as the salt of p-tert-butylbenzoic acid and 2-aminoethanol. nih.govcopernicus.org These theoretical findings are instrumental in the rational design of formulation processes and for screening potential solvents, thereby accelerating product development timelines.

Environmental Fate and Biotransformation Pathways

Biodegradation Mechanisms of Morpholine (B109124) and Related Heterocyclic Compounds

Morpholine is a saturated heterocyclic compound recognized for its industrial applications and its potential release into wastewater. nih.gov It is considered biodegradable, with numerous studies focusing on the microorganisms and pathways responsible for its breakdown. oup.comnih.gov

The ability to degrade morpholine is predominantly found in bacteria, particularly within the genus Mycobacterium. ethz.chresearchgate.net Several strains capable of utilizing morpholine as a sole source of carbon, nitrogen, and energy have been isolated from environments such as activated sludge and contaminated soils. nih.govoup.com

One notable example is Mycobacterium strain RP1, isolated from the activated sludge of a chemical plant's wastewater treatment unit. nih.gov This strain can metabolize morpholine, as well as other cyclic amines like pyrrolidine (B122466) and piperidine. nih.gov Similarly, Mycobacterium aurum MO1 and a strain designated MorG have been identified as effective morpholine degraders. oup.comnih.gov While mycobacteria are the most commonly cited degraders, some bacteria from the genus Arthrobacter have also been shown to break down this compound. nih.gov The enzymes required for morpholine degradation are typically inducible, meaning they are synthesized by the microorganism in response to the presence of the compound. oup.comoup.com

Table 1: Selected Morpholine-Degrading Microbial Strains

| Strain Name | Source | Other Substrates | Key Characteristics |

| Mycobacterium sp. RP1 | Contaminated Activated Sludge | Pyrrolidine, Piperidine | Uses morpholine as sole source of carbon, nitrogen, and energy. nih.gov |

| Mycobacterium aurum MO1 | Not Specified | Pyrrolidine, Piperidine | Degrades morpholine completely within 10 hours under lab conditions. nih.govasm.org |

| Organism Mor G | Sludge (Biological Treatment Plant) | Piperidine, Piperazine (B1678402), Pyrrolidine | Gram-positive, acid-fast rod; uses morpholine as sole C, N, and energy source. oup.com |

| Organism Mor D | Sludge (Biological Treatment Plant) | Not specified | Gram-positive, acid-fast rod; isolated alongside Mor G. oup.com |

The degradation of the morpholine ring proceeds through several identifiable intermediate compounds. A critical step in the pathway is the initial cleavage of a carbon-nitrogen (C-N) bond within the ring structure. researchgate.net Studies utilizing techniques like in-situ 1H Nuclear Magnetic Resonance (NMR) have been instrumental in identifying transient metabolites directly from culture media. nih.govnih.gov

For Mycobacterium strains RP1 and M. aurum MO1, two key intermediates have been unambiguously identified: 2-(2-aminoethoxy)acetate (B1259841) and glycolate (B3277807). nih.govnih.gov The appearance of these compounds suggests that the degradation pathway involves the initial hydroxylation of the morpholine ring to form 2-hydroxymorpholine, which is then further processed. nih.gov A proposed pathway suggests that morpholine degradation begins with cleavage of the C-N bond, forming an intermediary amino acid that is subsequently deaminated and oxidized. researchgate.netijpras.com The pathway can then branch, catabolizing the C2 units via either an ethanolamine (B43304) pathway or a glycolate pathway. researchgate.netresearchgate.net

The enzymatic breakdown of morpholine is initiated by a specific class of enzymes. Research indicates that a soluble cytochrome P-450 monooxygenase is responsible for the initial, critical step of morpholine ring cleavage. nih.govasm.org The involvement of this enzyme was confirmed through inhibition studies using metyrapone, a known cytochrome P-450 inhibitor, which halted morpholine degradation in Mycobacterium strain RP1. nih.govresearchgate.net This enzyme catalyzes the attack on the C-N bond, a reaction that leads to the formation of intermediates like 2-(2-aminoethoxy)acetate. asm.orgijpras.com The morpholine monooxygenase contains a cytochrome P450 catalytic subunit and is inducible, synthesized by the bacteria when grown on morpholine but not on other substrates like succinate. nih.govresearchgate.net

Identification and Characterization of Biodegradation Intermediates

Environmental Transformation of p-tert-Butylbenzoic Acid Derivatives

p-tert-Butylbenzoic acid (p-TBBA) is an aromatic carboxylic acid used in various industrial applications, including as a resin modifier and corrosion inhibitor. env.go.jpvinatiorganics.com Its environmental fate is distinct from that of morpholine.

In biological systems, particularly in mammalian studies using rat hepatocytes, p-TBBA and related aromatic aldehydes are metabolized into corresponding Coenzyme A (CoA) conjugates. oup.comoup.com It is hypothesized that chemicals like p-tert-butyl-alpha-methylhydrocinnamic aldehyde are first metabolized to p-TBBA, which then acts as the key intermediate. researchgate.net This acid is subsequently converted to p-tert-butylbenzoyl-CoA. oup.comresearchgate.net The formation and persistent accumulation of these alkyl-benzoyl-CoA conjugates in cells is a critical feature of the metabolic pathway and is linked to downstream biological effects. oup.comnih.gov This transformation into a CoA conjugate is a common metabolic route for xenobiotic carboxylic acids.

p-tert-Butylbenzoic acid is classified as not readily biodegradable in standard screening tests. env.go.jpeuropa.eu Its water solubility is pH-dependent, and at environmentally relevant pH, it is expected to primarily partition into the water compartment. europa.eu Due to its low biodegradability, it can persist in the environment.

The primary product of its metabolic transformation in biological systems is the CoA conjugate, p-tert-butylbenzoyl-CoA. researchgate.netresearchgate.net In environmental risk assessments, p-TBBA itself is the main compound of interest due to its persistence. europa.eu While it is not readily broken down, it is found in the environment, with predicted environmental concentrations (PEC) in the range of 0.21 µg/L for public freshwater bodies and seawater. env.go.jp Its potential for bioaccumulation is considered low. europa.eu

Conclusion and Future Research Perspectives

Synthesis of Key Research Findings and Insights

N-(n-butyl)thiophosphoric triamide (NBPT) is currently one of the most effective commercially available urease inhibitors. google.cominternational-agrophysics.org Its primary function is to slow the enzymatic hydrolysis of urea (B33335) in soil, thereby reducing ammonia (B1221849) volatilization and increasing nitrogen use efficiency in crops. silverfernchemical.comriverlandtrading.com Research has consistently demonstrated its agronomic benefits, such as maintaining crop yields while reducing nitrogen losses to the environment. teagasc.iemdpi.com The mechanism of action involves the in-soil conversion of NBPT to its active form, NBPTO, which competitively inhibits the urease enzyme. mdpi.comfrontiersin.org Studies on its environmental fate show that its degradation is highly dependent on soil pH and that it has a low potential for leaching. industrialchemicals.gov.aumdpi.com Importantly, long-term application has not shown significant adverse effects on the broader soil microbial communities. teagasc.ie

Identification of Unexplored Research Avenues

Despite extensive research, several areas warrant further investigation. There is a need for more long-term studies across a wider variety of soil types and climatic conditions to fully understand the persistence and cumulative effects of NBPT and its metabolites. The interaction between NBPT and other agricultural inputs, such as nitrification inhibitors or different fertilizer formulations, is an area of active research where more clarity is needed, as some studies suggest nitrification inhibitors might impair NBPT's efficacy. mdpi.com The direct physiological and metabolic effects of NBPT on a broader range of plant species remain largely unexplored. frontiersin.org Understanding these direct plant-level interactions could reveal unintended consequences or additional benefits. Furthermore, developing more cost-effective and environmentally benign synthesis methods for NBPT could enhance its accessibility and sustainability. oriprobe.com

Potential for Novel Applications and Interdisciplinary Collaborative Studies

Future research could explore novel applications for NBPT beyond its current use. Its ability to modulate nitrogen cycling could be investigated in other contexts, such as waste management or bioremediation. The development of new formulations, perhaps involving polymers or controlled-release technologies, could improve the shelf-life and efficacy of NBPT-treated fertilizers. acs.org

Interdisciplinary collaboration is key to advancing this field.

Agronomists, Soil Scientists, and Microbiologists: Collaborative studies can deepen the understanding of how NBPT affects the entire soil-plant-microbe system, including its impact on greenhouse gas emissions like nitrous oxide. teagasc.ie

Chemists and Chemical Engineers: Partnerships can lead to the design of more efficient and stable inhibitor compounds or improved, cost-effective industrial synthesis processes. google.compatsnap.com

Plant Physiologists and Molecular Biologists: Joint research can fully elucidate the transcriptomic and metabolic reprogramming induced by NBPT in plants, potentially leading to the breeding of crops that are more compatible with urease inhibitor technologies. frontiersin.org

Such collaborative efforts will be crucial for optimizing the use of NBPT and developing the next generation of enhanced-efficiency fertilizers to support sustainable agriculture globally.

Q & A

Q. How can interdisciplinary teams harmonize methodologies for collaborative studies on this compound?

- Methodological Answer :

- Protocol Harmonization : Draft a shared SOP (Standard Operating Procedure) with input from chemists, toxicologists, and data scientists. Use tools like protocols.io for version control .

- Data Integration : Adopt common data formats (e.g., .cif for crystallography, .mnova for NMR) and ontology frameworks (e.g., ChEBI) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。